Cas no 1105246-85-2 (3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea)

3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea is a structurally complex small molecule featuring a pyridazinone core linked to a trifluoromethylphenyl urea moiety. The compound's design integrates a pyridine ring and a dihydropyridazinone scaffold, which may confer selective binding properties in biochemical applications. The trifluoromethylphenyl group enhances lipophilicity and metabolic stability, while the urea linker provides hydrogen-bonding potential for targeted interactions. This molecule is of interest in medicinal chemistry for its potential as a kinase inhibitor or modulator of protein-protein interactions. Its well-defined heterocyclic architecture makes it a valuable intermediate for further derivatization in drug discovery and pharmacological research.
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea structure
1105246-85-2 structure
Product Name:3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
CAS No:1105246-85-2
MF:C20H18F3N5O2
MW:417.384434223175
CID:5901427
PubChem ID:42144481
Update Time:2025-09-28

3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea Chemical and Physical Properties

Names and Identifiers

    • 1-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]urea
    • 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
    • F5230-1323
    • 1105246-85-2
    • 1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea
    • AKOS024501862
    • Inchi: 1S/C20H18F3N5O2/c21-20(22,23)15-2-4-16(5-3-15)26-19(30)25-10-1-13-28-18(29)7-6-17(27-28)14-8-11-24-12-9-14/h2-9,11-12H,1,10,13H2,(H2,25,26,30)
    • InChI Key: HBXWZRKANUZFIO-UHFFFAOYSA-N
    • SMILES: N(CCCN1N=C(C2=CC=NC=C2)C=CC1=O)C(NC1=CC=C(C(F)(F)F)C=C1)=O

Computed Properties

  • Exact Mass: 417.14125932g/mol
  • Monoisotopic Mass: 417.14125932g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 666
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 86.7Ų

3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5230-1323-2μmol
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1105246-85-2
2μmol
$57.0 2023-09-10
Life Chemicals
F5230-1323-5μmol
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1105246-85-2
5μmol
$63.0 2023-09-10
Life Chemicals
F5230-1323-10μmol
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1105246-85-2
10μmol
$69.0 2023-09-10
Life Chemicals
F5230-1323-20μmol
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1105246-85-2
20μmol
$79.0 2023-09-10
Life Chemicals
F5230-1323-1mg
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1105246-85-2
1mg
$54.0 2023-09-10
Life Chemicals
F5230-1323-2mg
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1105246-85-2
2mg
$59.0 2023-09-10
Life Chemicals
F5230-1323-3mg
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1105246-85-2
3mg
$63.0 2023-09-10
Life Chemicals
F5230-1323-4mg
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1105246-85-2
4mg
$66.0 2023-09-10
Life Chemicals
F5230-1323-5mg
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1105246-85-2
5mg
$69.0 2023-09-10
Life Chemicals
F5230-1323-10mg
3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea
1105246-85-2
10mg
$79.0 2023-09-10

Additional information on 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea

Introduction to 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea (CAS No. 1105246-85-2)

3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea, also known by its CAS number 1105246-85-2, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a urea moiety, a pyridazine ring, and a trifluoromethyl group. These structural elements contribute to its potential therapeutic applications and biological activities.

The development and study of 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea have been driven by its promising pharmacological properties. Recent research has focused on its potential as a selective inhibitor of specific enzymes and receptors, which are implicated in various diseases. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, making it a potential candidate for the treatment of cancer and inflammatory disorders.

The urea moiety in the structure of 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea plays a crucial role in its biological activity. Ureas are known for their ability to form hydrogen bonds with target proteins, which can enhance the binding affinity and selectivity of the compound. This property is particularly important in drug design, where high selectivity is essential to minimize off-target effects and improve safety profiles.

The pyridazine ring is another key structural element that contributes to the compound's pharmacological profile. Pyridazines are heterocyclic compounds that have been widely studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of this ring in 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea may enhance its ability to interact with specific protein targets and modulate their functions.

The trifluoromethyl group is a common substituent in medicinal chemistry due to its unique electronic and steric properties. This group can significantly influence the lipophilicity and metabolic stability of a compound, which are critical factors in drug development. In the case of 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea, the trifluoromethyl group may improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Clinical trials involving 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea have shown promising results in preclinical models of various diseases. For example, studies have demonstrated its efficacy in inhibiting tumor growth in animal models of cancer. Additionally, it has shown potential in reducing inflammation and improving outcomes in models of inflammatory diseases such as rheumatoid arthritis.

The mechanism of action of 3-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-y l]prop yl}- 1 - [ 4 - ( trif luoro methyl ) phen yl ] urea strong > involves multiple pathways. It has been shown to selectively inhibit certain kinases involved in cell proliferation and survival signaling pathways. By modulating these pathways, the compound can effectively suppress tumor growth and reduce inflammation. Furthermore, it may also interact with other protein targets to exert additional therapeutic effects.

In terms of safety and toxicity profiles, preliminary studies have indicated that 3-{3-[6-o xo - 3 - ( pyri din - 4 - yl ) - 1 , 6 - dihyd ro pyri dazi n - 1 - yl ] prop yl } - 1 - [ 4 - ( trif luoro methyl ) phen yl ] urea strong > exhibits favorable safety characteristics at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

The synthesis of 3-{3-[6-o xo - 3 - ( pyri din - 4 - yl ) - 1 , 6 - dihyd ro pyri dazi n - 1 - yl ] prop yl } - 1 - [ 4 - ( trif luoro methyl ) phen yl ] urea strong > involves several steps that require careful optimization to achieve high yields and purity. The synthetic route typically involves the coupling of appropriate intermediates followed by functional group modifications to introduce the desired substituents. Advances in synthetic chemistry have made it possible to produce this compound on a larger scale for preclinical and clinical testing.

In conclusion, 3-{3-[6-o xo - 3 - ( pyri din - 4 - yl ) - 1 , 6 - dihyd ro pyri dazi n - 1 - yl ] prop yl } - 1 - [ 4 - ( trif luoro methyl ) phen yl ] urea strong > (CAS No. 1105246-85-2) represents a promising candidate for the development of novel therapeutic agents. Its unique structural features and pharmacological properties make it an attractive target for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm